molecular formula C15H23N3O4S B2993451 methyl 6-((1-isopropyl-1H-imidazol-4-yl)sulfonyl)-6-azaspiro[2.5]octane-1-carboxylate CAS No. 2034207-41-3

methyl 6-((1-isopropyl-1H-imidazol-4-yl)sulfonyl)-6-azaspiro[2.5]octane-1-carboxylate

Cat. No.: B2993451
CAS No.: 2034207-41-3
M. Wt: 341.43
InChI Key: XXDQGDUAGQDEKV-UHFFFAOYSA-N
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Description

Methyl 6-((1-isopropyl-1H-imidazol-4-yl)sulfonyl)-6-azaspiro[2.5]octane-1-carboxylate is a synthetic organic compound featuring a unique spirocyclic scaffold combined with an imidazole sulfonyl moiety. The spiro[2.5]octane core introduces conformational rigidity, while the isopropyl-substituted imidazole sulfonyl group may contribute to bioactivity, particularly in targeting enzymes or receptors requiring heterocyclic recognition. The ester (methyl carboxylate) functional group enhances solubility in organic solvents, a critical factor in drug formulation or chemical synthesis.

However, analogs with related spirocyclic frameworks or imidazole sulfonyl groups have been studied for antimicrobial, antiviral, and kinase inhibitory properties .

Properties

IUPAC Name

methyl 6-(1-propan-2-ylimidazol-4-yl)sulfonyl-6-azaspiro[2.5]octane-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O4S/c1-11(2)17-9-13(16-10-17)23(20,21)18-6-4-15(5-7-18)8-12(15)14(19)22-3/h9-12H,4-8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXDQGDUAGQDEKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=C(N=C1)S(=O)(=O)N2CCC3(CC2)CC3C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 6-((1-isopropyl-1H-imidazol-4-yl)sulfonyl)-6-azaspiro[2.5]octane-1-carboxylate (CAS Number: 2034207-41-3) is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.

The compound has the following chemical characteristics:

PropertyValue
Molecular Formula C₁₅H₂₃N₃O₄S
Molecular Weight 341.4 g/mol
CAS Number 2034207-41-3

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in cellular signaling pathways. Notably, its structure suggests potential inhibition of certain kinases and other enzymes, which could lead to antiproliferative effects in cancer cells.

Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer activity. For instance, it has been shown to inhibit the proliferation of various cancer cell lines, including breast cancer and glioma cells. The compound's mechanism involves inducing apoptosis and inhibiting key signaling pathways such as AKT/mTOR and AMPK.

Cytotoxicity

In vitro assays have demonstrated that this compound possesses relatively low cytotoxicity toward normal cells while effectively targeting malignant cells. This selectivity is crucial for developing therapeutic agents that minimize side effects in patients.

Study 1: Antiproliferative Activity

A study conducted on breast cancer cell lines (MDA-MB-231) revealed that the compound significantly reduced cell viability with an IC50 value comparable to established chemotherapeutic agents. The study highlighted the compound's potential as a lead candidate for further development in cancer therapy .

Study 2: Mechanistic Insights

Another investigation focused on the molecular mechanisms underlying the compound's action. It was found that treatment with this compound led to cell cycle arrest at the G2/M phase and activation of caspase pathways, indicating a robust apoptotic response in treated cells .

Comparison with Similar Compounds

Structural Analog 1: Methyl 6-(2-(4-(Isopropylsulfonyl)phenyl)acetyl)-6-azaspiro[2.5]octane-1-carboxylate

Key Differences :

  • Substituent Variation: This analog replaces the imidazole sulfonyl group with a phenylsulfonyl-acetyl chain.
  • Molecular Weight: The analog has a molecular weight of 393.5 g/mol (C₂₀H₂₇NO₅S) versus the target compound’s approximate ~410–420 g/mol (exact data unavailable) .

Functional Implications :

  • The acetyl linker in the analog may increase metabolic stability compared to the direct sulfonyl linkage in the target compound.
  • The phenylsulfonyl group could enhance lipophilicity, affecting membrane permeability .

Structural Analog 2: 1-Isopropyl-5-methyl-1H-benzo[d]imidazol-2(3H)-one

Key Differences :

  • Core Structure : This compound lacks the spirocyclic framework but shares the isopropyl-substituted imidazole motif.
  • Functional Groups : A benzimidazolone core replaces the sulfonyl ester, which may confer distinct hydrogen-bonding capabilities .

Functional Implications :

  • The benzimidazolone scaffold is associated with kinase inhibition (e.g., PARP inhibitors), suggesting that the target compound’s imidazole sulfonyl group could mimic similar interactions .
  • Reduced steric hindrance in the absence of the spirocyclic system may improve synthetic accessibility .

Structural Analog 3: (1S,3R)-1-Vinyl-6-trifluoromethyl-5-oxa-7-azaspiro[2.4]heptan-5-en-4-one

Key Differences :

  • Spirocyclic System : A smaller spiro[2.4]heptane core versus the spiro[2.5]octane in the target compound.
  • Substituents : A trifluoromethyl group and vinyl chain dominate, contrasting with the imidazole sulfonyl and methyl carboxylate groups .

Functional Implications :

  • The trifluoromethyl group enhances metabolic stability and electronegativity, which the target compound’s sulfonyl group may partially replicate.
  • The smaller spiro system may reduce steric bulk, favoring different binding conformations .

Data Table: Comparative Analysis

Property Target Compound Analog 1 Analog 2 Analog 3
Core Structure Spiro[2.5]octane Spiro[2.5]octane Benzoimidazolone Spiro[2.4]heptane
Key Functional Groups Imidazole sulfonyl, methyl carboxylate Phenylsulfonyl-acetyl, methyl carboxylate Benzimidazolone, isopropyl Trifluoromethyl, vinyl, oxa-azaspiro
Molecular Weight ~410–420 g/mol (estimated) 393.5 g/mol ~250–260 g/mol (estimated) ~250–260 g/mol (estimated)
Potential Applications Kinase inhibition, antimicrobial agents Not reported Kinase/protease inhibition Metabolic stability studies

Research Findings and Limitations

  • Synthetic Feasibility : The target compound’s spirocyclic core and sulfonylimidazole group likely require multi-step synthesis, as seen in related imidazole derivatives (e.g., cyclization with CDI and N-alkylation) .
  • Bioactivity Gaps: No direct pharmacological data are available for the target compound.
  • Physicochemical Data : Critical parameters (e.g., solubility, logP) remain uncharacterized, necessitating further experimental validation.

Q & A

Q. What are the common synthetic routes for methyl 6-((1-isopropyl-1H-imidazol-4-yl)sulfonyl)-6-azaspiro[2.5]octane-1-carboxylate, and how can intermediates be characterized?

The synthesis typically involves multi-step reactions, including:

  • Spiro-ring formation : Cyclization of azaspiro[2.5]octane precursors using acid-catalyzed or transition-metal-mediated protocols.
  • Sulfonylation : Reaction of the spiro intermediate with 1-isopropyl-1H-imidazole-4-sulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) .
  • Esterification : Methylation of the carboxylic acid derivative via Fischer esterification or alkylation with methyl iodide.

Q. Characterization methods :

  • NMR : Confirm regioselectivity of sulfonylation (e.g., ¹H-NMR for imidazole proton shifts at δ 7.2–8.0 ppm) .
  • HPLC : Monitor reaction purity (>95%) using C18 columns and acetonitrile/water gradients .

Q. How can researchers validate the structural integrity of this compound under varying storage conditions?

  • Stability studies :
    • Thermal stability : Use thermogravimetric analysis (TGA) to assess decomposition temperatures.
    • Hydrolytic stability : Incubate in buffered solutions (pH 1–13) and analyze degradation products via LC-MS .
  • Recommended storage : Anhydrous conditions at –20°C in amber vials to prevent photodegradation.

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in biological activity data for this compound?

  • Dose-response reevaluation : Test across a wider concentration range (e.g., 1 nM–100 µM) to identify non-linear effects.
  • Assay interference controls :
    • Perform counterscreens to rule out false positives (e.g., fluorescence quenching in cell-based assays).
    • Validate target engagement using SPR (surface plasmon resonance) or CETSA (cellular thermal shift assay) .
  • Meta-analysis : Compare data across multiple cell lines or in vivo models to identify context-dependent activity .

Q. How can the sulfonylation efficiency of the imidazole moiety be optimized to improve yield?

  • Reaction parameter screening :
    • Solvent effects : Compare polar aprotic solvents (DMF, DMSO) vs. dichloromethane .
    • Catalyst optimization : Test Lewis acids (e.g., ZnCl₂) or organocatalysts to enhance electrophilicity of the sulfonyl chloride.
  • Kinetic studies : Use in-situ FTIR to monitor sulfonylation progress and identify rate-limiting steps .

Q. What computational methods are suitable for predicting the environmental fate of this compound?

  • QSPR models : Estimate logP and biodegradability using software like EPI Suite or ADMET Predictor.
  • Molecular dynamics (MD) simulations : Model interactions with soil organic matter or aqueous environments to predict persistence .
  • Ecotoxicity assessment : Cross-reference with databases like ECOTOX to identify potential risks to non-target organisms.

Q. How can stereochemical outcomes during spiro-ring formation be controlled?

  • Chiral auxiliaries : Employ Evans oxazolidinones or pseudoephedrine derivatives to enforce desired stereochemistry.
  • Asymmetric catalysis : Screen chiral ligands (e.g., BINAP, salen) with Pd or Rh catalysts for enantioselective cyclization .
  • X-ray crystallography : Resolve crystal structures of intermediates to confirm absolute configuration .

Q. What analytical workflows are recommended for detecting trace impurities in synthesized batches?

  • High-resolution mass spectrometry (HRMS) : Identify impurities with mass accuracy <5 ppm.
  • 2D-LC/MS : Separate co-eluting species using orthogonal columns (e.g., HILIC and reverse-phase) .
  • NMR spiking experiments : Add authentic standards to confirm impurity identity via signal enhancement .

Q. How can researchers design a structure-activity relationship (SAR) study for derivatives of this compound?

  • Scaffold diversification : Synthesize analogs with variations in:
    • Spiro-ring size : Test azaspiro[3.5] or [2.4] systems.
    • Imidazole substituents : Replace isopropyl with cyclopropyl or tert-butyl groups .
  • Biological testing :
    • In vitro assays : Measure IC₅₀ against target enzymes (e.g., kinases, proteases).
    • ADMET profiling : Assess solubility, plasma protein binding, and metabolic stability in hepatocyte models .

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